molecular formula C9H16BClO2 B3022107 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 873077-21-5

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3022107
CAS No.: 873077-21-5
M. Wt: 202.49 g/mol
InChI Key: HLBDNUSUVDDICF-AATRIKPKSA-N
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Description

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 3-chloropropenyl substituent attached to a pinacol boronate core.

Properties

IUPAC Name

2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBDNUSUVDDICF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloroprop-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 3-chloroprop-1-ene is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form alcohols.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The chlorine atom in the prop-1-en-1-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Alcohols.

    Reduction: Boron-containing reduced species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Reactivity and Stability

  • Reactivity : The chlorine substituent in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution or cross-coupling reactions. Analogous compounds with styryl groups (e.g., ) exhibit reactivity in Pd-catalyzed allyl-aryl cross-couplings, while ethynyl-substituted derivatives () are used in click chemistry .
  • Stability : Electron-withdrawing groups (e.g., Cl, CF₃ in ) stabilize the boronate ester by reducing electron density on boron. In contrast, methoxy groups () increase polarity and may reduce shelf life .

Physical Properties and Characterization

  • Melting Points : Derivatives like 3d (102–104°C) and 3b (170–173°C) () demonstrate that substituents significantly influence thermal stability.
  • NMR Data : Distinct ^1H-NMR signals (e.g., δ 1.32 ppm for pinacol methyl groups in ) confirm structural integrity. ^11B-NMR shifts (~30 ppm) are consistent across analogs .

Key Research Findings

  • Synthetic Efficiency : Yields vary widely; for example, chlorination reactions () achieve 80% yields, while isomer separation () results in lower yields (26%) due to competing proto-debromination .
  • C-H Activation : Thermodynamically favorable C-H borylation () provides a general route to aryl- and alkylboronates, with barriers influenced by substituent electronic effects .

Biological Activity

2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as a boronic ester, is an organoboron compound notable for its applications in organic synthesis and potential medicinal uses. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₆BClO₂
Molecular Weight 202.49 g/mol
CAS Number 873077-21-5
IUPAC Name 2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound primarily stems from its boronic ester moiety. This moiety is known to form reversible covalent bonds with diols and other nucleophiles. The mechanism involves:

  • Formation of Boronate Esters : The compound can react with sugars and other biomolecules to form stable boronate esters.
  • Interference with Biological Pathways : By modifying target biomolecules through these interactions, it can potentially alter signaling pathways involved in various diseases.

Applications in Medicinal Chemistry

Research has identified several potential applications for this compound in medicinal chemistry:

1. Cancer Therapy

  • It has been investigated for use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment that utilizes the unique properties of boron compounds to selectively destroy cancer cells when exposed to thermal neutrons.

2. Drug Development

  • The compound's ability to form stable complexes with biomolecules makes it a candidate for developing new boron-containing pharmaceuticals that may enhance drug delivery systems or act as therapeutic agents against specific diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Boron Neutron Capture Therapy

  • A study demonstrated that the incorporation of boron-containing compounds like this compound into tumor-targeting agents significantly improved the efficacy of BNCT in preclinical models.

Study 2: Synthesis and Biological Evaluation

  • Research focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.

Q & A

Q. What are the optimal synthetic methodologies for preparing 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using transition-metal catalysis or halogenation/allylation strategies. For example, cobalt-based metal-organic frameworks (e.g., UiO-Co) have been employed for analogous dioxaborolane syntheses, achieving yields up to 83% under mild conditions . Additionally, halogenation protocols (e.g., using 2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor) followed by flash column chromatography (Hex/EtOAc eluents) can yield ~85% purity . Key parameters include:

  • Catalyst loading (0.2–5 mol%)
  • Solvent selection (e.g., toluene or THF)
  • Purification via gradient chromatography .

Q. How can NMR spectroscopy and mass spectrometry be used to characterize this compound and verify its structural integrity?

Methodological Answer: 1H, 13C, and 11B NMR are critical for confirming the structure. For similar dioxaborolanes, the boron-bound carbon often remains undetected due to quadrupolar relaxation effects . Key spectral features include:

  • 1H NMR : Peaks for tetramethyl groups (δ 1.0–1.3 ppm) and chloropropenyl protons (δ 5.5–6.5 ppm) .
  • 11B NMR : A singlet near δ 30–35 ppm, typical for sp² boron in dioxaborolanes .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C10H17BClO2: 235.0974) .

Advanced Research Questions

Q. How does the chloropropenyl substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?

Methodological Answer: The chloropropenyl group enhances electrophilicity, facilitating Suzuki-Miyaura couplings. However, its β-chlorine can lead to elimination under basic conditions. To suppress side reactions:

  • Use mild bases (K3PO4 or Cs2CO3) instead of strong bases like NaOt-Bu .
  • Optimize solvent polarity (e.g., THF or DMF) to stabilize intermediates .
  • Monitor reaction progress via TLC or in situ 11B NMR to detect boronate decomposition .

Q. What catalytic systems are most effective for enantioselective transformations involving this compound, and how do steric effects impact stereochemical outcomes?

Methodological Answer: Chiral phosphine ligands (e.g., BINAP) paired with Pd(0) or Ni(II) catalysts enable enantioselective couplings. Steric hindrance from the tetramethyl groups on the dioxaborolane ring can slow transmetallation but improve stereocontrol. For example:

  • Pd(OAc)2/(R)-BINAP achieves >90% ee in arylations of cyclic ketones .
  • Steric maps (e.g., Tolman cone angles) guide ligand selection to balance reactivity and selectivity .

Q. How can computational modeling (DFT, MD) predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Density Functional Theory (DFT) simulations assess bond dissociation energies (BDEs) for the B–O and B–C bonds, identifying degradation pathways. Molecular dynamics (MD) predict solubility trends:

  • The compound is stable in anhydrous, non-polar solvents (hexane, toluene) but hydrolyzes rapidly in aqueous media .
  • Simulated activation energies for hydrolysis correlate with experimental Arrhenius plots (Ea ≈ 60–80 kJ/mol) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for this compound in metal-catalyzed reactions?

Methodological Answer: Contradictions often arise from differences in:

  • Catalyst pre-activation : Some studies pre-reduce metal precursors (e.g., Pd(OAc)2 → Pd(0)), while others do not .
  • Substrate purity : Trace moisture or oxygen degrades boronates, lowering yields .
  • Reaction monitoring : Real-time 11B NMR detects intermediates missed by GC/MS .
    Standardized protocols (e.g., glovebox handling, catalyst pre-treatment) improve reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.